![molecular formula C12H14N6O B12518115 (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone CAS No. 651769-44-7](/img/structure/B12518115.png)
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a chemical compound with the molecular formula C₁₂H₁₄N₆O It is characterized by the presence of a piperazine ring and a tetrazole ring attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone typically involves the reaction of piperazine with 4-(2H-tetrazol-5-yl)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]ethanone: Similar structure but with an ethyl group instead of a methanone group.
Uniqueness
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and tetrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
651769-44-7 |
|---|---|
Formule moléculaire |
C12H14N6O |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
piperazin-1-yl-[4-(2H-tetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(18-7-5-13-6-8-18)10-3-1-9(2-4-10)11-14-16-17-15-11/h1-4,13H,5-8H2,(H,14,15,16,17) |
Clé InChI |
GDPDUFQDEWMHJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


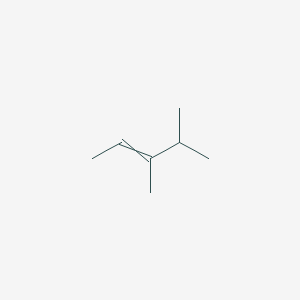
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
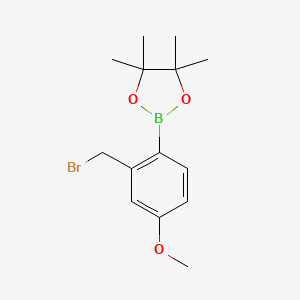
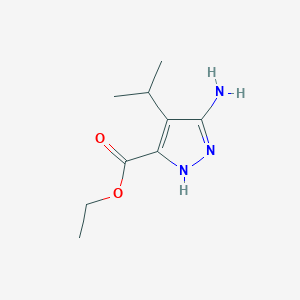

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
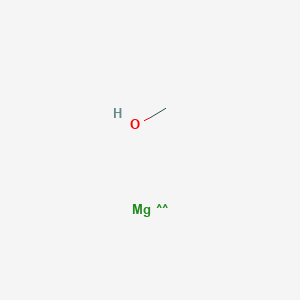
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
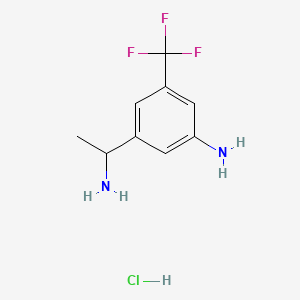
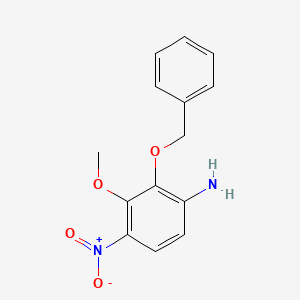
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
